1-Bromo-4-(1,1-diethoxyethyl)benzene

Catalog No.
S1912866
CAS No.
61390-40-7
M.F
C12H17BrO2
M. Wt
273.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(1,1-diethoxyethyl)benzene

CAS Number

61390-40-7

Product Name

1-Bromo-4-(1,1-diethoxyethyl)benzene

IUPAC Name

1-bromo-4-(1,1-diethoxyethyl)benzene

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

InChI

InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

KFGZPBKZYURLEW-UHFFFAOYSA-N

SMILES

CCOC(C)(C1=CC=C(C=C1)Br)OCC

Canonical SMILES

CCOC(C)(C1=CC=C(C=C1)Br)OCC

1-Bromo-4-(1,1-diethoxyethyl)benzene is an organic compound characterized by the molecular formula C12H17BrO2C_{12}H_{17}BrO_2. This compound features a bromine atom attached to a benzene ring, which is also substituted with a 1,1-diethoxyethyl group. The presence of the bromine atom and the diethoxyethyl substituent contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under certain conditions, making it useful for further functionalization.
  • Nucleophilic Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The bromine can be reduced to form corresponding ethylbenzene derivatives using reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation.

These reactions are essential for synthesizing more complex molecules in organic synthesis.

Research on the biological activity of 1-Bromo-4-(1,1-diethoxyethyl)benzene indicates that brominated compounds often exhibit significant biological properties. Brominated aromatic compounds can interact with biological systems through several mechanisms:

  • Enzyme Interaction: This compound may act as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Cell Signaling Modulation: It can influence cellular signaling pathways by interacting with receptor proteins or modifying enzyme activity.
  • Toxicity Considerations: Like many halogenated compounds, it may exhibit cytotoxic effects at high concentrations, necessitating careful evaluation in biological studies.

The synthesis of 1-Bromo-4-(1,1-diethoxyethyl)benzene typically involves several steps:

  • Formation of the 1,1-Diethoxyethyl Group: This can be achieved through the reaction of ethyl alcohol with an appropriate alkylating agent.
  • Bromination: The compound is then subjected to bromination using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom onto the benzene ring.
  • Purification: The final product is purified using techniques such as distillation or chromatography to isolate the desired compound from by-products.

Optimizing reaction conditions is crucial for maximizing yield and purity.

1-Bromo-4-(1,1-diethoxyethyl)benzene has various applications:

  • Pharmaceuticals: As a building block in the synthesis of pharmaceuticals due to its reactivity and ability to introduce functional groups.
  • Material Science: It can be used in the development of polymers or as a precursor for advanced materials.
  • Research: Utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 1-Bromo-4-(1,1-diethoxyethyl)benzene focus on its reactivity with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential pharmacological effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized by cytochrome P450 enzymes helps predict its behavior in biological systems.

These studies are essential for assessing safety and efficacy in potential applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-Bromo-4-(1,1-diethoxyethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-4-(dimethoxymethyl)benzeneC10H13BrO2C_{10}H_{13}BrO_2Contains dimethoxymethyl instead of diethoxyethyl
4-Bromo-3-methylbenzeneC7H7BrC_{7}H_{7}BrA simpler brominated aromatic compound
2-Bromo-4-(diethoxymethyl)benzeneC10H13BrO2C_{10}H_{13}BrO_2Similar diethoxy group but different substitution
3-Bromo-4-(bromomethyl)benzeneC8H8Br2C_{8}H_{8}Br_2Contains two bromine substituents

Uniqueness

The uniqueness of 1-Bromo-4-(1,1-diethoxyethyl)benzene lies in its specific combination of a brominated benzene structure with a diethoxyethyl group. This combination allows for diverse reactivity patterns not typically found in simpler or more common brominated compounds. Its potential applications in pharmaceuticals and materials science further enhance its significance within this class of compounds.

XLogP3

3.2

Wikipedia

1-Bromo-4-(1,1-diethoxyethyl)benzene

Dates

Last modified: 08-16-2023

Explore Compound Types